(5Z)-3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
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Overview
Description
The compound is an organic molecule with several functional groups. It contains a chlorophenyl group, a methoxyphenyl group, and an imidazolidinone group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a five-membered imidazolidinone ring with various substituents. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chlorophenyl group might undergo further substitution reactions, the ether group could potentially be cleaved under acidic conditions, and the imidazolidinone ring might participate in condensation or hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by the polarities of its functional groups, its melting and boiling points would depend on its molecular weight and shape, and its reactivity would be determined by the presence and positions of its functional groups .Scientific Research Applications
Docking Studies and Crystal Structure Analysis
Research on tetrazole derivatives similar in structure to the specified compound has focused on docking studies and crystal structure analysis. These studies aim to understand the orientation and interaction of molecules within enzyme active sites, suggesting applications in drug design, particularly as COX-2 inhibitors for anti-inflammatory purposes (Al-Hourani et al., 2015).
Antimicrobial Agents
Compounds structurally related to "(5Z)-3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one" have been synthesized and evaluated for their antimicrobial properties. These studies suggest potential applications in developing new antimicrobial agents, highlighting the importance of the molecular structure in determining antimicrobial activity (Sah et al., 2014).
Molecular Docking Studies for Anti-cancer Properties
Detailed studies on benzimidazole derivatives bearing structural similarities to the specified compound have explored their anti-cancer properties through molecular docking. These studies provide insights into the potential use of such compounds in cancer therapy, particularly as EGFR inhibitors (Karayel, 2021).
Synthesis and Pharmacological Evaluation
Research on thiazolidin-4-one derivatives indicates the synthesis and pharmacological evaluation of compounds with similar structures for their potential anti-cancer and HIV properties. This suggests a broad scope of application in medical research and drug development (Patel et al., 2013).
Antifungal and Corrosion Inhibition Performance
Compounds within the same chemical family have been synthesized and characterized for their antifungal properties and corrosion inhibition performance. This highlights the versatility of such compounds in various fields, including material science and pharmaceuticals (Volkova et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(5Z)-3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c1-22-14-8-2-11(3-9-14)10-15-16(21)20(17(23)19-15)13-6-4-12(18)5-7-13/h2-10H,1H3,(H,19,23)/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVRRPONISZCSL-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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